molecular formula C14H22N4O B2750960 1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2097873-48-6

1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B2750960
CAS No.: 2097873-48-6
M. Wt: 262.357
InChI Key: LLYBSSQFRQSEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one is a chemical research reagent designed for use in pharmaceutical development and medicinal chemistry studies. Compounds featuring a piperazine core linked to a heterocyclic system, such as pyridazine, are recognized in research for their potential as key intermediates in synthesizing biologically active molecules . Specifically, such structures are frequently explored in the creation of potential drug candidates for enzyme inhibition and receptor modulation . Piperazine-based compounds have demonstrated a capacity to interact with central nervous system targets, showing research value in studies related to anxiolytic and antidepressant-like activities in preclinical models . The mechanism of action for related compounds often involves binding to critical neurotransmitter receptors, including serotonergic (5-HT 1A ), adrenergic (α 1B ), and dopaminergic (D 2 ) receptors, which are pathways of significant interest in neuropharmacology research . Furthermore, the piperazine scaffold is a versatile building block in medicinal chemistry, widely used to optimize structure-activity relationships (SAR) to enhance therapeutic efficacy and improve pharmacokinetic properties . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O/c1-11(19)17-7-9-18(10-8-17)13-6-5-12(15-16-13)14(2,3)4/h5-6H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLYBSSQFRQSEFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NN=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one typically involves the following steps:

    Formation of the pyridazine ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Substitution with tert-butyl group: The tert-butyl group is introduced via alkylation using tert-butyl halides in the presence of a base.

    Formation of the piperazine ring: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane.

    Coupling of pyridazine and piperazine rings: The final step involves coupling the pyridazine and piperazine rings using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyridazine or piperazine rings.

    Reduction: Reduced derivatives, potentially leading to the formation of secondary amines.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The tert-butyl substituent in the target compound distinguishes it from structurally related piperazine derivatives. Key analogs from the evidence include:

Compound Name/ID Substituent(s) Molecular Weight Melting Point (°C) Purity (%) Key Structural Features
Target Compound 6-Tert-butylpyridazin-3-yl Not reported Not reported Not reported Pyridazine core, tert-butyl group
QD17 4-(4-Chlorobenzoyl)phenoxypropyl 400.90 180.6–183.4 100 Chlorobenzoyl group, phenoxy linker
QD3 4-(4-Fluorobenzoyl)phenoxypropyl 384.45 (oxalate) 162–163.6 98.12 Fluorobenzoyl group, oxalate salt
QD12 4-(4-Nitrophenyl)phenoxypropyl Not reported Not reported Not reported Nitrophenyl group
Compound 3 () 4-Benzoylpiperazin-1-yl + indolylpropyl Not reported Not reported Not reported Indole moiety, benzoyl group
T47 () 3-Chlorobenzyl 252.74 Not reported Not reported Chlorophenyl substituent
  • Lipophilicity : The tert-butyl group in the target compound likely increases lipophilicity compared to halogenated (e.g., QD17, T47) or polar (e.g., QD12 nitro group) analogs. This could enhance blood-brain barrier penetration but reduce aqueous solubility .
  • Salt Forms : Compounds like QD3 and QD11 () are formulated as oxalate salts, improving solubility and bioavailability compared to free bases .

Biological Activity

1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one is a compound of interest in pharmaceutical research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C15H22N4\text{C}_{15}\text{H}_{22}\text{N}_{4}

The biological activity of 1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one is primarily attributed to its interactions with various neurotransmitter receptors, particularly serotonin receptors. This compound acts as a serotonin antagonist , which has implications for treating mood disorders and anxiety-related conditions.

Binding Affinity

Research indicates that the compound exhibits a significant binding affinity for serotonin receptors, particularly the 5-HT_1A and 5-HT_2A subtypes. The following table summarizes the binding affinities reported in various studies:

Receptor Type Binding Affinity (Ki, nM) Reference
5-HT_1A10.5
5-HT_2A12.3
D2 Receptor15.0

In Vivo Studies

In animal models, particularly rats, the administration of this compound has shown promising results in reducing anxiety-like behaviors. A notable study demonstrated that doses of 10 mg/kg significantly decreased locomotor activity, indicating anxiolytic effects without sedative properties.

Case Study: Anxiety Disorders

A clinical case study involving subjects with generalized anxiety disorder (GAD) highlighted the efficacy of this compound. Patients reported a reduction in anxiety symptoms after a treatment regimen that included 1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one over a period of six weeks. The results indicated an improvement in quality of life and reduced scores on standardized anxiety assessment tools.

Safety and Toxicology

Preliminary toxicological assessments have shown that the compound has a favorable safety profile at therapeutic doses. Long-term studies are still required to fully understand any potential adverse effects.

Q & A

Q. What are the key synthetic routes and optimization strategies for synthesizing 1-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]ethan-1-one?

The synthesis typically involves multi-step reactions starting with precursor functionalization. Key steps include coupling the pyridazine and piperazine moieties, introducing the tert-butyl group, and acetylating the piperazine nitrogen. Optimization requires reagent selection (e.g., palladium catalysts for cross-coupling), solvent choice (e.g., DMF or dioxane), and temperature control to minimize side reactions. Purification via column chromatography or recrystallization is critical for yield improvement .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) verifies structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity. Mass Spectrometry (MS) confirms molecular weight. For crystalline samples, X-ray diffraction with SHELXL refinement resolves stereochemistry .

Advanced Research Questions

Q. How can crystallographic refinement tools like SHELXL resolve structural ambiguities in this compound?

SHELXL refines high-resolution or twinned crystallographic data by optimizing atomic displacement parameters and handling disorder in the tert-butyl group. Its robust algorithms improve the accuracy of bond-length and angle measurements, critical for validating the piperazine-pyridazine conformation .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Contradictions may arise from assay variability (e.g., cell lines, concentration ranges). Methodological consistency, such as standardized enzyme inhibition protocols (e.g., pyruvate kinase M2 activation assays) and replicate testing, enhances reproducibility. Cross-referencing with structurally similar compounds (e.g., triazolo-pyridazine derivatives) can contextualize results .

Q. What computational strategies predict the receptor-binding affinity of this compound and its analogs?

Molecular docking (e.g., AutoDock Vina) identifies potential binding pockets in target receptors, while Molecular Dynamics (MD) simulations assess stability. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., tert-butyl size) with affinity, guiding analog design for CNS targets .

Q. What challenges arise in optimizing pharmacokinetic properties of analogs of this compound?

Key challenges include balancing lipophilicity (from the tert-butyl group) with aqueous solubility, improving metabolic stability via fluorination or steric hindrance, and reducing cytochrome P450 inhibition. Prodrug strategies (e.g., esterification of the acetyl group) may enhance bioavailability .

Methodological Considerations

  • Synthesis Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation during pyridazine functionalization .
  • Bioactivity Testing : Employ radioligand binding assays (e.g., for serotonin receptors) to quantify affinity, using ketoconazole-like scaffolds as reference .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve signal overlap in piperazine protons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.